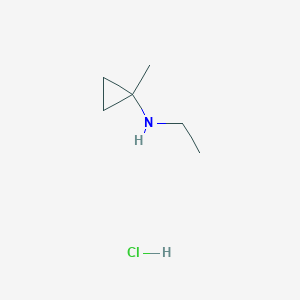
4-エチル-2-フルオロベンズアルデヒド
概要
説明
4-Ethyl-2-fluorobenzaldehyde is an aromatic compound that contains a fluorine atom and an ethyl group attached to a benzene ring . It has a molecular weight of 152.17 and is a pale-yellow to yellow-brown liquid .
Synthesis Analysis
The synthesis of 4-Ethyl-2-fluorobenzaldehyde can be achieved through a three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines . A possible reaction mechanism includes Knoevenagel condensation followed by aromatic nucleophilic substitution .Molecular Structure Analysis
The molecular structure of 4-Ethyl-2-fluorobenzaldehyde is represented by the InChI code1S/C9H9FO/c1-2-7-3-4-8(6-11)9(10)5-7/h3-6H,2H2,1H3 . This indicates that the molecule consists of a benzene ring with a fluorine atom, an ethyl group, and a formyl group attached to it. Chemical Reactions Analysis
The chemical reactions involving 4-Ethyl-2-fluorobenzaldehyde primarily include Knoevenagel condensation followed by aromatic nucleophilic substitution . In the case of 3-oxopropanenitrile bearing the 6-amino-1,3-dimethyluracil moiety, the reaction is not accompanied by fluorine substitution in the Knoevenagel adduct, and the Michael addition of a secondary amine occurs followed by oxidation .Physical And Chemical Properties Analysis
4-Ethyl-2-fluorobenzaldehyde is a pale-yellow to yellow-brown liquid . It has a molecular weight of 152.17 . The compound is stored at a temperature of 2-8°C .科学的研究の応用
有機合成における多成分反応
4-エチル-2-フルオロベンズアルデヒド: は、複雑な分子を構築する際の効率性から有機合成において高く評価されている多成分反応(MCR)で使用されます。 この化合物は、クネーフェナーゲル縮合などの反応に関与し、その後、芳香族求核置換反応が起こります 。 このプロセスは、生物学的および薬学的に重要な活性を持つα-アリリデン-β-ケトニトリルの合成に役立ちます .
薬学的な用途
薬学研究では、4-エチル-2-フルオロベンズアルデヒドは、フッ素化フェニルアラニンの合成における前駆体として役立ちます。 これらの化合物は、酵素阻害剤および治療薬の開発において重要であり、特に治療用タンパク質とペプチドベースのワクチンの異化安定性を高める役割を果たします .
有機合成
このアルデヒドは、特にシッフ塩基の形成において、有機合成における貴重な中間体です。これらの塩基は、抗菌特性を持つものなど、さまざまな化合物を合成するために不可欠です。 フッ素原子の存在により、求核置換反応などの選択的反応が可能になり、新しい官能基を導入するために活用できます .
産業用途
工業部門では、4-エチル-2-フルオロベンズアルデヒドは、ファインケミカルや中間体の合成に使用されます。 アルデヒド基とフッ素原子の存在による反応性により、フレーバー剤、農薬、化粧品、染料に使用される化合物を生成するための汎用性の高いビルディングブロックとなっています .
材料科学
この化合物は、材料科学において、新しい高分子材料の開発に貢献しています。 さまざまな結合を形成し、高分子にフッ素を導入する能力により、溶媒や化学薬品に対する耐性などのユニークな特性を持つ材料の生成につながる可能性があります .
分析化学
分析化学では、4-エチル-2-フルオロベンズアルデヒドを分光分析の標準物質や試薬として使用できます。 この化合物は、独自のスペクトル特性により、複雑な混合物中の物質を正確に識別および定量化することができ、品質管理や環境モニタリングにおいて不可欠です .
環境科学
この化合物の分光特性は、環境科学においても有益です。汚染物質の運命を研究し、環境持続可能性のための方法の開発に貢献するために使用できます。 さまざまな分光技術を使用して、他の化学物質との相互作用を監視することで、汚染された場所の生物修復を支援します .
最先端の研究技術
最後に、4-エチル-2-フルオロベンズアルデヒドは、反応モニタリングのためのオンラインNMRやHPLCなどの最先端の研究技術に関与しています。 このアプリケーションは、反応成分の正確でリアルタイムな分析が重要な医薬品プロセス開発において特に重要です .
作用機序
Target of Action
It’s known that fluorobenzaldehydes can be used to make a variety of schiff base compounds through a condensation reaction , which have antimicrobial properties .
Mode of Action
4-Ethyl-2-fluorobenzaldehyde is involved in a three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines . The reaction mechanism includes Knoevenagel condensation followed by aromatic nucleophilic substitution .
Biochemical Pathways
It’s known that the compound is involved in the knoevenagel condensation reaction , which is a key step in the synthesis of various biologically active compounds.
Pharmacokinetics
The compound’s physical properties such as its molecular weight (15217 g/mol) and its physical form (pale-yellow to yellow-brown liquid) can influence its bioavailability .
Result of Action
It’s known that the compound can be used to synthesize schiff base compounds, which have antimicrobial properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Ethyl-2-fluorobenzaldehyde. For instance, the reaction involving this compound is influenced by factors such as temperature .
Safety and Hazards
4-Ethyl-2-fluorobenzaldehyde is considered hazardous. It is combustible and harmful if swallowed . It causes serious eye irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, and eye/face protection .
将来の方向性
The development of new multicomponent reactions involving 4-Ethyl-2-fluorobenzaldehyde is of significant interest due to their potential applications in the synthesis of complex natural compounds and various carbo- and heterocyclic compounds . These reactions can lead to the formation of entire libraries of compounds that have a structure similar to the biologically active components of drugs .
生化学分析
Biochemical Properties
4-Ethyl-2-fluorobenzaldehyde plays a significant role in various biochemical reactions. It can act as a synthetic intermediate in the production of more complex molecules. The compound interacts with several enzymes and proteins, including oxidoreductases and transferases. These interactions often involve the aldehyde group of 4-Ethyl-2-fluorobenzaldehyde, which can undergo oxidation or reduction reactions. For instance, it can be converted to its corresponding alcohol or carboxylic acid derivatives through enzymatic processes .
Cellular Effects
The effects of 4-Ethyl-2-fluorobenzaldehyde on cellular processes are diverse. It can influence cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. This compound has been shown to affect gene expression by modulating transcription factors and other regulatory proteins. Additionally, 4-Ethyl-2-fluorobenzaldehyde can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 4-Ethyl-2-fluorobenzaldehyde exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. For example, it may act as a competitive inhibitor for certain oxidoreductases, preventing the normal substrate from binding. Additionally, 4-Ethyl-2-fluorobenzaldehyde can influence gene expression by binding to transcription factors or other DNA-binding proteins, thereby altering the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethyl-2-fluorobenzaldehyde can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 4-Ethyl-2-fluorobenzaldehyde can degrade under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to 4-Ethyl-2-fluorobenzaldehyde in in vitro or in vivo studies has shown that it can cause sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 4-Ethyl-2-fluorobenzaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways. At high doses, 4-Ethyl-2-fluorobenzaldehyde can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level triggers significant biological responses .
Metabolic Pathways
4-Ethyl-2-fluorobenzaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups to the molecule, making it more hydrophilic and easier to excrete. Additionally, 4-Ethyl-2-fluorobenzaldehyde can participate in conjugation reactions, where it is linked to other molecules like glucuronic acid or sulfate, further facilitating its elimination from the body .
Transport and Distribution
Within cells and tissues, 4-Ethyl-2-fluorobenzaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by its chemical properties, such as lipophilicity and molecular size. These factors determine how 4-Ethyl-2-fluorobenzaldehyde is distributed within different cellular compartments and tissues .
Subcellular Localization
The subcellular localization of 4-Ethyl-2-fluorobenzaldehyde can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4-Ethyl-2-fluorobenzaldehyde may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in metabolic processes. The localization of 4-Ethyl-2-fluorobenzaldehyde within cells can influence its biological effects and determine its role in various biochemical pathways .
特性
IUPAC Name |
4-ethyl-2-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-2-7-3-4-8(6-11)9(10)5-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQKZHKLCHZBKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1445809.png)


![Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1445815.png)
![5-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1445816.png)
![Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate](/img/structure/B1445817.png)


![tert-butyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1445821.png)

